Ethyl 5-aminobenzo[d]thiazole-2-carboxylate
Description
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an amino group at position 5 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug development. Its synthesis typically involves cyclization reactions of thioamides or nitriles with halogenated carbonyl compounds, followed by functionalization of the amino group . The compound’s reactivity and solubility are influenced by the electron-donating amino group and the ester moiety, which also facilitate further derivatization for pharmacological applications .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 5-amino-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 |
InChI Key |
ZQJLQBKLHSUHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzothiazole ring. The reaction proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Cyclization: The nucleophilic attack of the amino group on the bromoacetate leads to the formation of the benzothiazole ring, followed by esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste minimization, are critical aspects of the industrial process to make it economically viable and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 and the ester moiety at position 2 serve as primary sites for nucleophilic substitution.
Amination and Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride) with NaH in DMF.
-
Products : N-alkylated derivatives (e.g., ethyl 5-(methylamino)benzo[d]thiazole-2-carboxylate) with yields up to 85%.
-
Mechanism : Deprotonation of the amino group by NaH facilitates nucleophilic attack on the alkyl halide.
Ester Hydrolysis
-
Products : 5-Aminobenzo[d]thiazole-2-carboxylic acid, isolated in >90% yield.
-
Applications : The carboxylic acid serves as a precursor for amide or peptide coupling .
Oxidation and Reduction Reactions
The electron-rich thiazole ring and amino group participate in redox transformations.
Amino Group Oxidation
-
Reagents : KMnO₄ in acidic conditions.
-
Products : Ethyl 5-nitrobenzo[d]thiazole-2-carboxylate, characterized by FT-IR and NMR.
Selective Reduction
-
Reagents : H₂/Pd-C in methanol.
-
Products : Ethyl 5-aminobenzo[d]thiazole-2-carboxylate retains its structure, but nitro intermediates (if present) reduce to amines.
Cyclization and Heterocycle Formation
The compound acts as a scaffold for synthesizing fused heterocycles.
Thiazole Ring Expansion
-
Reagents : POCl₃ at 80°C.
-
Products : Benzothiazolo[3,2-a]pyrimidin-6-one derivatives via intramolecular cyclization.
Cross-Cyclization with Aldehydes
-
Reagents : Aromatic aldehydes in ethanol with piperidine catalyst .
-
Products : Knoevenagel adducts (e.g., (E)-5-arylidenebenzothiazoles) with antimicrobial activity .
Cross-Coupling Reactions
The aromatic system enables metal-catalyzed coupling for biaryl synthesis.
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids with Pd(PPh₃)₄ in toluene/EtOH.
-
Products : 5-Amino-2-(aryl)benzo[d]thiazole derivatives, confirmed by GC-MS.
Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing thiazole ring enhances the electrophilicity of the ester carbonyl, facilitating hydrolysis .
-
Amino Group Directing Effects : The amino group at position 5 activates the ortho and para positions for electrophilic substitution, as shown in bromination studies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate has been investigated for its potential as an anticancer agent. A study highlighted that derivatives of thiazole compounds, including those similar to this compound, exhibit significant inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds derived from thiazole structures have shown promise as SIRT2 inhibitors, which are crucial in cancer metabolism and cell proliferation .
Antimicrobial Properties
Research indicates that thiazole derivatives can possess strong antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating low cytotoxicity while maintaining high selectivity against pathogens. This characteristic is particularly valuable in the development of new antibiotics that can circumvent resistance mechanisms commonly found in bacteria .
Synthetic Applications
Synthesis of Complex Molecules
this compound serves as a pivotal intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of thiazole-containing peptides, which exhibit biological activities such as cytotoxicity and antimalarial effects. The compound's ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Case Studies
Case Study 1: SIRT2 Inhibition
A recent study focused on the design and synthesis of thiazole-based compounds, including derivatives of this compound, as SIRT2 inhibitors. The compound was found to exhibit an IC50 value of 9.0 µM, indicating its potential as a lead compound for further development into anticancer therapeutics .
Case Study 2: Antimycobacterial Activity
Another investigation explored the use of thiazole derivatives for their antimycobacterial properties. This compound was part of a series evaluated for activity against Mycobacterium tuberculosis. The results indicated significant bactericidal activity while maintaining low toxicity towards human cells, suggesting its potential as a candidate for new antitubercular drugs .
Mechanism of Action
The mechanism of action of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]thiazole Core
Table 1: Key Derivatives of Ethyl Benzo[d]thiazole-2-carboxylate
Key Findings :
- Electronic Effects: The amino group (-NH₂) enhances nucleophilicity at position 5, enabling electrophilic substitutions or coupling reactions, as seen in Gefitinib analogs . In contrast, the chloro substituent (-Cl) in Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate directs reactivity toward palladium-catalyzed cross-coupling .
Heterocycle Analogues
Table 2: Comparison with Benzo-Fused Heterocycles
Key Findings :
- Heteroatom Influence: Replacing sulfur in benzo[d]thiazole with selenium (benzo[b]selenophene) enhances redox activity, making it useful in oxidative stress-related therapies . The thiophene analog (benzo[b]thiophene) shows comparable kinase inhibitory activity but differs in metabolic stability due to reduced aromaticity .
- Side-Chain Modifications: Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate demonstrates improved solubility and target affinity via the morpholine moiety, a common pharmacophore in anticancer agents .
Research Findings and Pharmacological Relevance
- Antitumor Activity: this compound derivatives exhibit potent inhibition of EGFR and VEGFR-2 kinases, with IC₅₀ values in the nanomolar range .
- Antibacterial Potential: Thiazole derivatives with similar ester groups (e.g., Ethyl 2-aminothiazole-5-carboxylate) show moderate activity against Gram-positive bacteria, highlighting the scaffold’s versatility .
- Synthetic Flexibility: The amino group allows for Mannich reactions or reductive amination, enabling diversification into prodrugs or targeted delivery systems .
Biological Activity
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring fused to a benzene ring with an amino group and an ethyl ester. Its structural formula can be represented as:
This unique structure is responsible for its interaction with biological targets, leading to various pharmacological effects.
The compound primarily acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor , which plays a critical role in cell proliferation and survival. By inhibiting EGFR, this compound can induce apoptosis in cancer cells that overexpress this receptor, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cell lines .
Biochemical Pathways
Upon administration, this compound interacts with various biochemical pathways:
- Inhibition of Cell Proliferation : It disrupts signaling pathways associated with growth factor receptors.
- Induction of Apoptosis : The compound promotes caspase activation, leading to programmed cell death through the intrinsic pathway.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in sensitive cell lines, preventing further division .
Anticancer Activity
This compound exhibits significant cytotoxic effects across various cancer cell lines. The following table summarizes its efficacy against different types of cancer:
| Cell Line | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | Lung Cancer | 0.78 | EGFR Inhibition |
| HeLa | Cervical Cancer | 0.65 | Apoptosis Induction |
| SW480 | Colon Cancer | 0.85 | Cell Cycle Arrest |
| K562 | Leukemia | 0.92 | Caspase Activation |
These findings suggest that the compound has a potent anticancer effect, making it a candidate for further development as an antitumor agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses significant bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 0.78 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth effectively while exhibiting low cytotoxicity towards human cells, suggesting a favorable therapeutic index for treating tuberculosis .
- Structure-Activity Relationship (SAR) : Research has explored modifications to the thiazole ring to enhance biological activity. Substituents at specific positions were found to significantly affect potency and selectivity against cancer cells, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-aminobenzo[d]thiazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves functionalizing the benzo[d]thiazole core via nucleophilic substitution or cyclization. For example, hydrazine hydrate can react with substituted ethyl benzo[d]thiazole-2-carboxylates under reflux in ethanol to introduce amino groups, as demonstrated in the synthesis of 5-chloro derivatives . Optimizing reaction time, stoichiometry (e.g., 2.2 eq hydrazine hydrate), and purification via column chromatography (CC) enhances purity . Catalytic systems (e.g., NaBH3CN with formaldehyde) enable selective dimethylamination of the amino group under mild conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign aromatic protons (δ 8.25–7.61 ppm) and ester carbonyl signals (δ ~4.4 ppm) to confirm regiochemistry .
- FTIR : Peaks at ~1666 cm⁻¹ (C=O ester) and ~1375 cm⁻¹ (C-N thiazole) validate functional groups .
- HRMS : Accurate mass determination (e.g., [M+H]+ calcd. 349.9916 vs. found 349.9938) resolves ambiguities in molecular formula .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and substituent positions .
Q. How do solubility challenges impact experimental design for this compound?
- Methodological Answer : Poor solubility in polar solvents (e.g., DMSO-d6, max 2 mM) complicates NMR analysis. Alternative strategies include derivatization (e.g., forming hydrazides or amides) to enhance solubility or using mixed solvent systems (e.g., CH3CN/H2O) during reactions .
Advanced Research Questions
Q. What computational methods are used to predict reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich amino group at position 5 directs electrophilic substitution reactions, while the ester group stabilizes charge distribution . Tools like Gaussian or ORCA integrate experimentally derived NMR shifts (δ) to validate computational models .
Q. How can structural modifications enhance biological activity while maintaining thiazole ring stability?
- Methodological Answer : Substituent effects are systematically studied via:
- Position 5 : Introducing electron-withdrawing groups (e.g., Cl) increases metabolic stability but reduces solubility. Amino groups enable conjugation with bioactive moieties (e.g., morpholinoethoxy in anti-Alzheimer derivatives) .
- Ester group : Hydrolysis to carboxylic acids improves pharmacokinetics, as seen in gefitinib analogues .
- Heterocyclic fusion : Pyrido[2,1-b]thiazole derivatives exhibit enhanced π-stacking in enzyme binding pockets .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer : Discrepancies often arise from:
- Reagent purity : Trace water in hydrazine hydrate reduces yields; rigorous drying (e.g., molecular sieves) is critical .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade thiazole rings under prolonged heating. Comparative studies using TLC or HPLC track side reactions .
- Crystallographic vs. spectroscopic data : SHELX refinement reconciles NMR/IR data with crystal packing effects (e.g., hydrogen bonding distorting bond lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
